Ethyl 2-chloroisonicotinate

Overview

Description

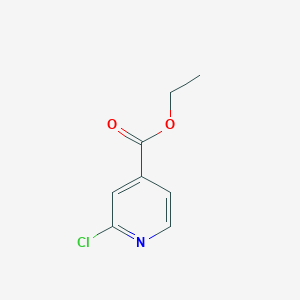

Ethyl 2-chloroisonicotinate is a chemical compound with the molecular formula C8H8ClNO2 and a molecular weight of 185.61 . It is used for research purposes and is a specialty product for proteomics research applications .

Molecular Structure Analysis

The molecular structure of this compound consists of 8 carbon atoms, 8 hydrogen atoms, 1 nitrogen atom, 2 oxygen atoms, and 1 chlorine atom . The structure can be represented by the SMILES string: CCOC(=O)C1=CC(=NC=C1)Cl .Physical and Chemical Properties Analysis

This compound has a predicted boiling point of 269.2±20.0 °C and a predicted density of 1.245±0.06 g/cm3 . It should be stored in a well-ventilated place and the container should be kept tightly closed .Scientific Research Applications

Chemical Synthesis

Ethyl 2-chloroisonicotinate has been studied in various contexts of chemical synthesis and modification. For instance, Qi Zhang et al. (2011) explored the synthesis of 2-Chloronicotinic acid, starting with 3-Dimethylamino-acrolein and Ethylcyanoacetate, eventually leading to the formation of Ethyl 2-chloronicotinate with a high yield of 91.84% (Zhang, Cheng, & Wang, 2011). Similarly, F. Melani et al. (1988) reported the creation of tricyclic heterocyclic systems, where Ethyl 2-chloronicotinate was used in a nucleophilic rearrangement process to produce Pyrazolo[5′,4′:4,5]‐and pyrazolo‐[3′,4′:4,5]pyrano[2,3‐b]pyridine derivatives (Melani, Cecchi, Colotta, Palazzino, & Filacchioni, 1988).

Polymerization and Material Science

This compound finds its application in the field of material science as well. In a study by S. Andersen et al. (2013), Ethyl 6-chloro-5-cyano-2-methylnicotinate, a derivative of this compound, was used in the synthesis of AZD1283, a P2Y12 receptor antagonist. This synthesis supported preclinical and clinical studies, showcasing its relevance in pharmaceutical development (Andersen, Aurell, Zetterberg, Bollmark, Ehrl, Schuisky, & Witt, 2013).

Spectroscopy and Chemical Analysis

M. Karabacak et al. (2016) conducted a comprehensive study of Ethyl 6-chloronicotinate, a compound structurally similar to this compound, using spectroscopic techniques (FT-IR, FT-Raman, and NMR). This study provided detailed insights into the structural and physicochemical properties of the molecule, underlining the importance of such compounds in analytical chemistry (Karabacak, Calisir, Kurt, Kose, & Atac, 2016).

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

Ethyl 2-chloroisonicotinate is an organic compound that is widely used as a chemical intermediate in the synthesis of drugs and pesticides It is known to be used in the synthesis of various bioactive compounds, such as antimicrobial agents, insecticides, and antitumor drugs .

Mode of Action

As a chemical intermediate, this compound likely interacts with its targets through chemical reactions that lead to the formation of the desired bioactive compounds .

Biochemical Pathways

Given its use in the synthesis of bioactive compounds, it can be inferred that this compound may indirectly influence various biochemical pathways through the action of these compounds .

Pharmacokinetics

As a chemical intermediate, the adme properties of this compound would be less relevant than those of the final bioactive compounds it is used to synthesize .

Result of Action

As a chemical intermediate, the effects of this compound would be manifested through the action of the final bioactive compounds it is used to synthesize .

Action Environment

It is known that this compound should be stored in a cool, dry, and well-ventilated place, away from sources of ignition and high temperatures . This suggests that environmental factors such as temperature and humidity may affect the stability of this compound.

Properties

IUPAC Name |

ethyl 2-chloropyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2/c1-2-12-8(11)6-3-4-10-7(9)5-6/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGRLNCOFYMWKBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00376595 | |

| Record name | ethyl 2-chloroisonicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00376595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54453-93-9 | |

| Record name | ethyl 2-chloroisonicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00376595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

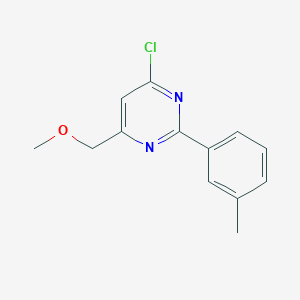

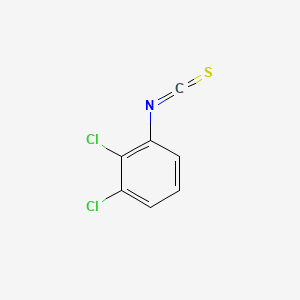

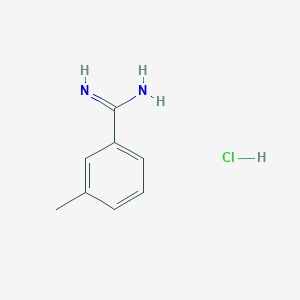

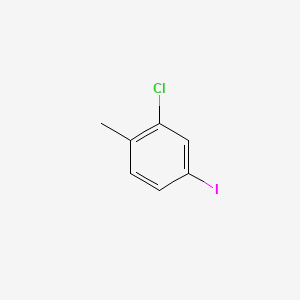

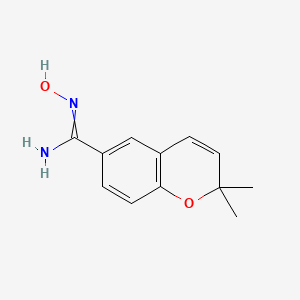

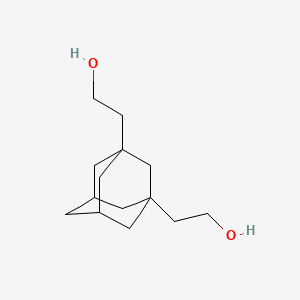

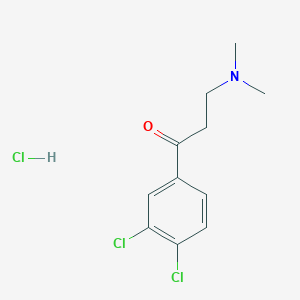

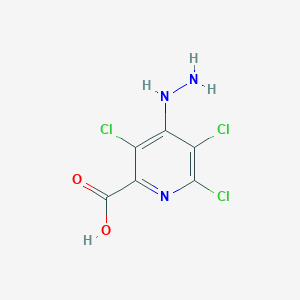

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Chloro-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1586798.png)